molecular formula C6H11N3S B12091402 4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione

4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione

Cat. No.: B12091402
M. Wt: 157.24 g/mol
InChI Key: SWYKOIYLPHKFFU-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound containing an imidazole ring substituted with an aminopropyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 2-mercaptoimidazole with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The thione group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminopropyl)-1H-indazole: Similar structure but with an indazole ring instead of an imidazole ring.

    2-Aminothiazole: Contains a thiazole ring with an amino group, showing different reactivity and applications.

    4-(2-Aminopropyl)phenol: Similar aminopropyl group but with a phenol ring, leading to different chemical properties.

Uniqueness

4-(2-Aminopropyl)-1H-imidazole-2(3H)-thione is unique due to its combination of an imidazole ring, aminopropyl group, and thione group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

4-(2-aminopropyl)-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C6H11N3S/c1-4(7)2-5-3-8-6(10)9-5/h3-4H,2,7H2,1H3,(H2,8,9,10)

InChI Key

SWYKOIYLPHKFFU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC(=S)N1)N

Origin of Product

United States

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